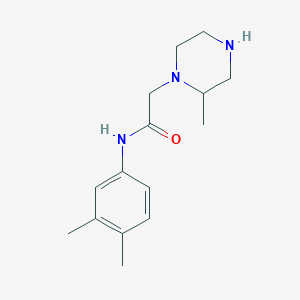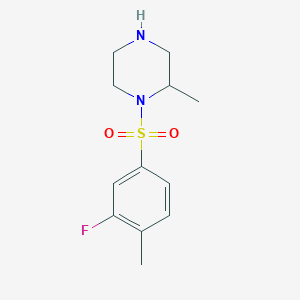![molecular formula C10H11N3O2 B7556040 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid, also known as CPMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPMA is a pyridine-based amino acid derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid is not well understood. However, studies have suggested that 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid may act as an inhibitor of enzymes involved in various metabolic pathways. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for cell proliferation. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, which are essential for cell membrane synthesis. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid in lab experiments include its synthetic accessibility, its potential applications in various fields, and its ability to act as a building block for the synthesis of various compounds. The limitations of using 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid in lab experiments include its complex synthesis process and the need for careful control of reaction conditions.
Direcciones Futuras
For the research on 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid include the synthesis and evaluation of 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid derivatives with potential biological activity and the evaluation of the potential applications of 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid in catalysis and materials science.
Métodos De Síntesis
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid can be synthesized using various methods, including the reaction of 3-cyanopyridine-2-carboxylic acid with 2-methylalanine or the reaction of 3-aminopyridine-2-carboxylic acid with 3-cyanopropionic acid. The synthesis of 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid is a complex process that requires careful control of reaction conditions.
Aplicaciones Científicas De Investigación
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has been used as a building block for the synthesis of various compounds with potential biological activity. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid derivatives have been synthesized and evaluated for their anticancer, antifungal, and antibacterial activity. 3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Propiedades
IUPAC Name |
3-[(3-cyanopyridin-2-yl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7(10(14)15)6-13-9-8(5-11)3-2-4-12-9/h2-4,7H,6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITORUBQEJZBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=CC=N1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
![3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7555979.png)



![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)
![2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7556024.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)

![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)

